molecular formula C17H20N4O2S B2727375 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide CAS No. 1105250-73-4

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide

Cat. No.: B2727375
CAS No.: 1105250-73-4
M. Wt: 344.43
InChI Key: LBGQIWAKHUPBND-UHFFFAOYSA-N
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Description

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-(3-acetamido-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-12(22)19-17-14-10-24-11-15(14)20-21(17)9-16(23)18-8-7-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGQIWAKHUPBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2CSCC2=NN1CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Research indicates that 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide may interact with various biological targets, particularly enzymes and receptors involved in inflammatory pathways. Its mechanism of action likely includes:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory responses, suggesting potential use as an anti-inflammatory agent.
  • Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways within cells.

Applications in Medicinal Chemistry

The applications of this compound can be categorized into several key areas:

Anti-inflammatory Agents

The potential anti-inflammatory properties make this compound a candidate for developing new medications aimed at treating conditions such as arthritis or other inflammatory diseases.

Anticancer Research

Preliminary studies suggest that derivatives of thieno[3,4-c]pyrazole compounds exhibit anticancer activity. This compound may serve as a scaffold for synthesizing novel anticancer agents.

Neuroprotective Effects

There is emerging interest in the neuroprotective properties of thieno[3,4-c]pyrazole derivatives. This compound might be investigated for its effects on neurodegenerative diseases.

Synthetic Intermediates

Due to its reactivity profile, this compound can be utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the development of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide
  • 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide
  • 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(2-methoxyethyl)acetamide

Uniqueness

Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Biological Activity

The compound 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide is a member of the thienopyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O2SC_{16}H_{20}N_{4}O_{2}S. Its structure features a thieno[3,4-c]pyrazole core, which is linked to an acetamido group and a phenethylacetamide moiety. This unique combination contributes to its pharmacological properties.

The biological activity of thienopyrazole derivatives often involves several mechanisms:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Thienopyrazoles are known to inhibit inflammatory pathways, particularly by modulating the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Antimicrobial Properties : Some derivatives exhibit activity against various microbial strains, suggesting potential applications in treating infections.

Antioxidant Activity

A study assessed the antioxidant properties of thieno[2,3-c]pyrazole compounds against the toxicity of 4-nonylphenol in Clarias gariepinus (African catfish). The results indicated that treatment with these compounds significantly reduced erythrocyte malformations caused by oxidative stress:

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound (7a)12 ± 1.03
Thienopyrazole Compound (8)3 ± 0.5

This data suggests that thieno[2,3-c]pyrazole compounds can effectively protect against oxidative damage in fish erythrocytes .

Anti-inflammatory Activity

In vitro studies have demonstrated that thienopyrazoles can inhibit the production of pro-inflammatory cytokines. This was evidenced by a reduction in TNF-alpha and IL-6 levels in cell cultures treated with thieno[3,4-c]pyrazole derivatives.

Case Studies

  • Case Study on Pain Management : A patent application highlighted the efficacy of thienopyrazole derivatives in managing pain and inflammation associated with various conditions. The compounds showed promise as analgesics in preclinical models .
  • Antimicrobial Testing : Research conducted on related thienopyrazole compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings suggest that similar derivatives could be effective in treating bacterial infections .

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